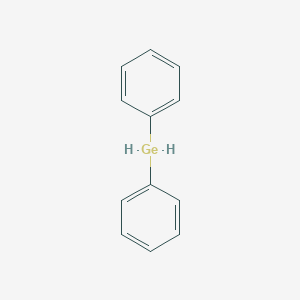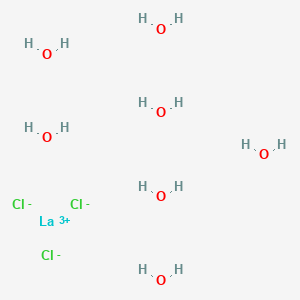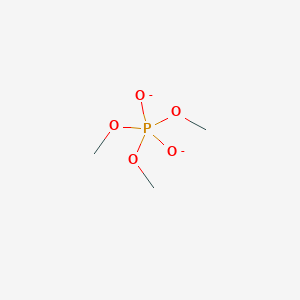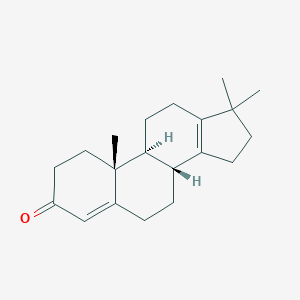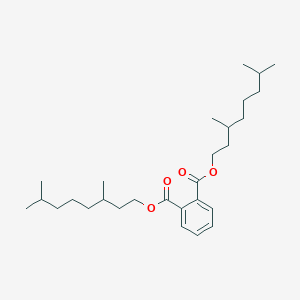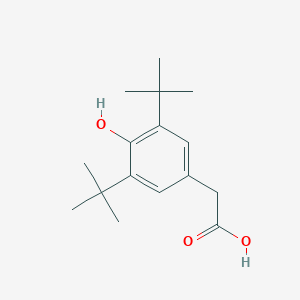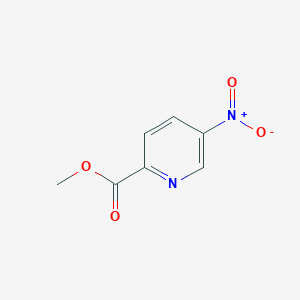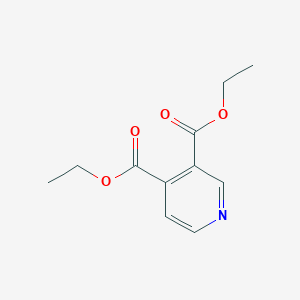
Diethyl pyridine-3,4-dicarboxylate
描述
Diethyl pyridine-3,4-dicarboxylate is a chemical compound with the molecular formula C11H13NO4 . It is often used as a building block in organic synthesis for the preparation of various biologically active compounds .
Synthesis Analysis
The synthesis of diethyl pyridine-3,4-dicarboxylate and its derivatives has been reported in several studies . For instance, one study described the synthesis of diethyl 4-(phenyl-substituted)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates catalyzed by CoCl2/K-10 montmorillonite in water . Another study reported the synthesis of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates in good yields by acid-catalyzed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various aliphatic and (hetero)aromatic primary amines .Molecular Structure Analysis
The molecular structure of diethyl pyridine-3,4-dicarboxylate can be represented by the SMILES stringCCOC(=O)C1=C(C)NC(C)=C(C1)C(=O)OCC . The molecular weight of this compound is 253.29 . Chemical Reactions Analysis
Diethyl pyridine-3,4-dicarboxylate has been used in various chemical reactions. For example, it has been used to study the mechanism of electrochemical oxidation in ethanol/water solutions on a glassy carbon electrode . It has also been used as an electron donor in allylation and photooxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of diethyl pyridine-3,4-dicarboxylate include a melting point of 178-183 °C (lit.) and solubility in organic solvents .科学研究应用
1. Anti-inflammatory and Analgesic Studies
- Summary of Application: Diethyl pyridine-3,4-dicarboxylate derivatives have been synthesized and used in studies for their potential anti-inflammatory and analgesic activities .
- Methods of Application: The compounds were synthesized following a multistep synthetic route. The structures of the newly synthesized intermediates and title compounds were established by spectral and elemental analyses .
- Results: The compounds were screened for their in vivo anti-inflammatory and analgesic activities by carrageenan-induced paw oedema and tail immersion methods, respectively. Some compounds displayed rapid onset of anti-inflammatory action and exhibited prominent activity when compared with the standard drug .
2. Electrochemical Oxidation Studies
- Summary of Application: Diethyl pyridine-3,4-dicarboxylate (DTP) has been used to study the mechanism of electrochemical oxidation of DTP in ethanol/water solutions on a glassy carbon electrode .
- Methods of Application: The study involved the use of a glassy carbon electrode in ethanol/water solutions .
- Results: The results of this study are not specified in the source .
3. Organocatalytic Reductive Amination and Conjugate Reduction
- Summary of Application: Diethyl pyridine-3,4-dicarboxylate (DTP) has been used as a hydrogen source in organocatalytic reductive amination and conjugate reduction .
- Methods of Application: The specific methods of application are not specified in the source .
- Results: The results of this study are not specified in the source .
4. Anti-Corrosion, Antimicrobial, and Antioxidant Studies
- Summary of Application: Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a derivative of Diethyl pyridine-3,4-dicarboxylate, has been synthesized and studied for its anti-corrosion, antimicrobial, and antioxidant properties .
- Methods of Application: The compound was synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in an ethanol medium at 60°C . Its anti-corrosive potential was assessed on mild steel subjected to an aggressive acidic environment, employing comprehensive methodologies like gravimetric analysis, Tafel polarization, and EIS . Its antimicrobial prowess was ascertained against a spectrum of bacterial and fungal pathogens .
- Results: The empirical results illustrated a substantial decrement in corrosion rates with ascending concentrations of the organic compound, achieving an apex of anti-corrosive efficacy at 81.89% for a concentration of 2×10^3 M . Furthermore, the compound outperformed Gentamicin in antimicrobial screenings, manifesting superior efficacy against all tested pathogens . The antioxidant potential, quantified using the DPPH free radical scavenging assay against ascorbic acid as a benchmark, was found to have an IC50 value of 113.964±0.076 µg/ml .
5. Synthesis of Dihydropyridine Derivatives
- Summary of Application: Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates, a derivative of Diethyl pyridine-3,4-dicarboxylate, have been synthesized .
- Methods of Application: The compounds were synthesized following a multistep synthetic route .
- Results: The structures of the newly synthesized intermediates and title compounds were established by spectral and elemental analyses .
安全和危害
未来方向
属性
IUPAC Name |
diethyl pyridine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-12-7-9(8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOSRDUNOOIMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350251 | |
| Record name | diethyl pyridine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl pyridine-3,4-dicarboxylate | |
CAS RN |
1678-52-0 | |
| Record name | diethyl pyridine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 3,4-pyridinedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)

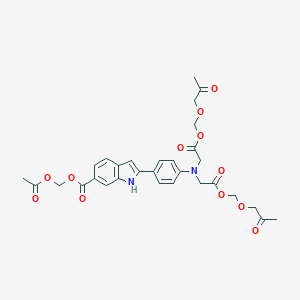
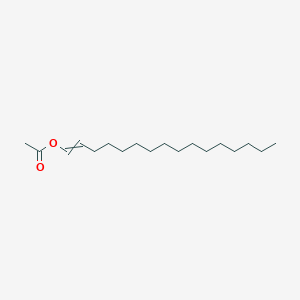
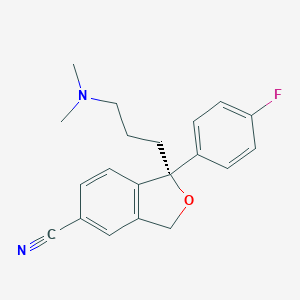
![(2S,3S,4S,5R,6R)-6-[[(3R,11aS)-11a-methyl-2,3,3a,3b,4,5,8,9,9a,9b,10,11-dodecahydro-[1]benzofuro[5,4-f]isochromen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B155565.png)
